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Compound of Interest

Compound Name: (2-Methylquinolin-6-yl)methanol

Cat. No.: B1306216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Methylquinolin-6-yl)methanol, a quinoline derivative of interest in medicinal chemistry and

materials science. This document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols

and visual representations of the analytical workflow. The information presented herein is

intended to serve as a valuable resource for the synthesis, identification, and characterization

of this compound.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for (2-
Methylquinolin-6-yl)methanol. These predictions are based on the analysis of structurally

similar quinoline derivatives and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.05 d, J ≈ 8.5 Hz 1H H4

~7.95 d, J ≈ 8.5 Hz 1H H8

~7.65 s 1H H5

~7.50 dd, J ≈ 8.5, 2.0 Hz 1H H7

~7.30 d, J ≈ 8.5 Hz 1H H3

~4.80 s 2H -CH₂OH

~2.70 s 3H -CH₃

~1.60 br s 1H -OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling

constants (J) are given in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, br s =

broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~158 C2

~147 C8a

~136 C4

~135 C6

~129 C8

~127 C4a

~126 C5

~122 C7

~121 C3

~65 -CH₂OH

~25 -CH₃

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3050 Medium C-H stretch (aromatic)

~2920 Medium
C-H stretch (aliphatic -CH₃, -

CH₂)

~1600, 1500, 1450 Medium to Strong C=C stretch (quinoline ring)

~1050 Strong C-O stretch (primary alcohol)

~830 Strong

C-H bend (out-of-plane,

indicative of substitution

pattern)
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

173 High [M]⁺ (Molecular Ion)

172 Moderate [M-H]⁺

154 Moderate [M-H₂O]⁺

142 High [M-CH₂OH]⁺

Note: m/z = mass-to-charge ratio. Fragmentation patterns are predicted based on typical

behavior of benzylic alcohols and quinoline derivatives under electron ionization (EI).

Experimental Protocols
The following protocols provide detailed methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(2-Methylquinolin-6-yl)methanol (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) internal standard

5 mm NMR tubes

NMR Spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation:
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Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean,

dry vial.

Add a small amount of TMS as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Data Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-

noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the

CDCl₃ solvent peak at 77.16 ppm.
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Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(2-Methylquinolin-6-yl)methanol (1-2 mg)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride

(MCT) detector.

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

(2-Methylquinolin-6-yl)methanol ( < 1 mg)

Volatile solvent (e.g., methanol or dichloromethane)

Mass Spectrometer (e.g., with Electron Ionization source and a quadrupole or time-of-flight

analyzer)

Procedure:

Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent.

Instrument Setup:

Tune the mass spectrometer using a standard calibration compound (e.g.,

perfluorotributylamine - PFTBA).

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70

eV.

Data Acquisition:
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Introduce the sample into the ion source via a direct insertion probe or a gas

chromatograph (GC) inlet.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Propose fragmentation pathways consistent with the observed spectrum.

Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

structural elucidation process.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical flow of structural information from spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Characterization of (2-Methylquinolin-6-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306216#spectroscopic-data-nmr-ir-ms-of-2-
methylquinolin-6-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1306216?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306216#spectroscopic-data-nmr-ir-ms-of-2-methylquinolin-6-yl-methanol
https://www.benchchem.com/product/b1306216#spectroscopic-data-nmr-ir-ms-of-2-methylquinolin-6-yl-methanol
https://www.benchchem.com/product/b1306216#spectroscopic-data-nmr-ir-ms-of-2-methylquinolin-6-yl-methanol
https://www.benchchem.com/product/b1306216#spectroscopic-data-nmr-ir-ms-of-2-methylquinolin-6-yl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1306216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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